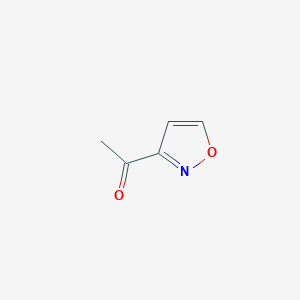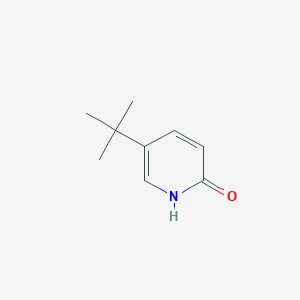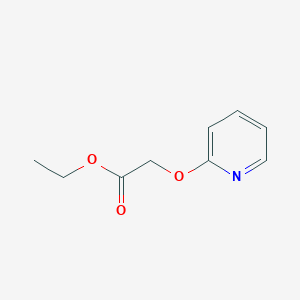![molecular formula C6H6N4O B1342909 1H-Imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 91296-21-8](/img/structure/B1342909.png)
1H-Imidazo[1,2-b]pyrazole-7-carboxamide
Vue d'ensemble
Description
1H-Imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound that has garnered significant attention due to its diverse biological and pharmacological activities.
Applications De Recherche Scientifique
Méthodes De Préparation
The synthesis of 1H-Imidazo[1,2-b]pyrazole-7-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Groebke–Blackburn–Bienaymé reaction (GBB reaction) is a widely used approach that allows for the rapid construction of imidazo[1,2-b]pyrazole derivatives . This method involves the reaction of 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate with aldehydes and isocyanides in a one-pot, two-step process.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1H-Imidazo[1,2-b]pyrazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted imidazo[1,2-b]pyrazole derivatives with enhanced biological activities .
Mécanisme D'action
The mechanism of action of 1H-Imidazo[1,2-b]pyrazole-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce differentiation-coupled apoptosis in immature myeloid cells, such as acute myeloid leukemia cells, by activating signaling pathways involving ERK phosphorylation, Bcl-xl, and pAkt . The compound also influences the expression of transcription factors like FOS, JUN, JUNB, and JUND, which drive cellular differentiation and apoptosis .
Comparaison Avec Des Composés Similaires
1H-Imidazo[1,2-b]pyrazole-7-carboxamide can be compared with other similar compounds, such as:
1H-Imidazo[1,2-b]pyrazole: This compound shares a similar core structure but lacks the carboxamide functional group, which can influence its biological activity and solubility.
Indole derivatives: Indole-based compounds are structurally similar and often used in medicinal chemistry.
Pyridazine derivatives: These compounds also exhibit diverse biological activities and are used in drug discovery.
Propriétés
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-5(11)4-3-9-10-2-1-8-6(4)10/h1-3,9H,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGJZSJMVUUZGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616275 | |
| Record name | 5H-Imidazo[1,2-b]pyrazole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91296-21-8 | |
| Record name | 5H-Imidazo[1,2-b]pyrazole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B1342847.png)




![1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-amine hydrochloride](/img/structure/B1342866.png)

